(1S)-2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

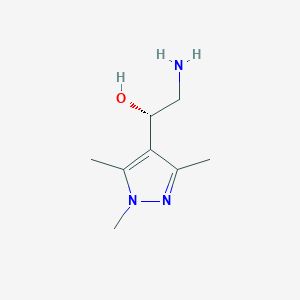

(1S)-2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyrazole ring substituted with three methyl groups at the 1-position. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol (CAS 2227716-90-5) . Pyrazole-containing compounds are widely studied for their diverse pharmacological properties, including kinase inhibition and metabolic modulation .

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(1S)-2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3/t7-/m1/s1 |

InChI Key |

STPGKUVSQGDNCN-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@@H](CN)O |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CN)O |

Origin of Product |

United States |

Biological Activity

(1S)-2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1250289-17-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H15N3O

- Molecular Weight : 169.2242 g/mol

- CAS Number : 1250289-17-8

- Synonyms : 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for its diverse pharmacological properties, including:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.

- Antiparasitic Effects : Research indicates that pyrazole derivatives can exhibit significant activity against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. For instance, studies have demonstrated that certain pyrazole derivatives inhibit cysteine proteases in these parasites, disrupting their life cycle and reducing parasitemia in infected models .

1. Antiparasitic Activity

A study focusing on pyrazole-thiazoline derivatives highlighted the potential of similar compounds in treating Trypanosoma cruzi infections. The derivatives exhibited low cytotoxicity and effective trypanocidal activity, with some compounds demonstrating IC50 values as low as 0.4 µM against trypomastigotes .

2. Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrazole ring can significantly enhance biological activity. For example, the introduction of different substituents on the pyrazole scaffold has been shown to improve potency against specific targets while maintaining low toxicity profiles .

Comparative Biological Activity Table

| Compound Type | Target Pathogen | IC50 Value (µM) | Cytotoxicity (CC50 > µM) |

|---|---|---|---|

| Pyrazole-thiazoline Derivatives | Trypanosoma cruzi | 0.4 - 2.1 | >100 |

| Dialkyl Pyrazole Derivatives | Leishmania spp. | 0.5 - 3.0 | >100 |

| N-Ethylurea Pyrazole Derivatives | T. brucei | 0.3 - 1.0 | >100 |

Scientific Research Applications

Medicinal Chemistry

(1S)-2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol has been investigated for its potential therapeutic effects. Some key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Neuroprotective Effects : There is ongoing research into the neuroprotective capabilities of this compound, particularly in relation to neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's or Parkinson's disease.

Agricultural Applications

The compound's unique structure allows it to function as a potential growth regulator or pesticide. Research is focusing on:

- Plant Growth Promotion : Studies indicate that compounds similar to this compound can enhance plant growth and resistance to stressors.

- Pesticidal Properties : Its effectiveness against certain pests could lead to its use as a natural pesticide, reducing reliance on synthetic chemicals.

Case Study 1: Neuroprotective Potential

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a promising avenue for further research into neuroprotective therapies.

Case Study 2: Agricultural Efficacy

In agricultural trials, this compound was applied to crops subjected to drought conditions. The treated plants showed improved growth rates and resilience compared to untreated plants, highlighting its potential as a biostimulant in agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Substitutions

(1S)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1394051-20-7)

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

- Key Differences: Replaces the trimethylpyrazole group with a phenyl-substituted pyrazole.

- Synthesis : Reported with unspecified yield and purity; structural data suggest relevance in asymmetric synthesis .

(2R)-2-Amino-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 2227731-93-1)

- Molecular Formula : C₇H₁₀F₃N₃O

- Molecular Weight : 209.17 g/mol

- Key Differences: Features a trifluoromethyl group at the pyrazole 3-position and a methyl group at the 1-position. The amino group is at the 2-position (R-configuration), altering stereochemical interactions.

(2S)-2-Amino-2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 2227716-90-5)

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- Key Differences: Stereochemical inversion: The amino group is at the 2-position (S-configuration) instead of the 1-position. Identical pyrazole substituents but different spatial arrangement, affecting receptor binding .

Functional Group Variations in Ethan-1-ol Derivatives

2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

- Molecular Formula: Not explicitly provided (see ).

- Key Differences :

Table 1: Comparative Data for Pyrazole-Based Amino Alcohols

Key Observations:

- Stereochemical Impact : The 1S vs. 2S/R configurations influence chiral recognition in enzymatic or receptor-mediated processes.

- Synthetic Efficiency : The (+)-(1S)-CSA derivative achieves higher yields (70-80%) compared to other analogues, suggesting optimized reaction conditions .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol generally involves the construction of the pyrazole ring substituted with methyl groups, followed by functionalization at the 4-position with an amino alcohol side chain. The key steps include:

- Formation of the 1,3,5-trimethylpyrazole core.

- Introduction of the chiral 2-amino-1-hydroxyethyl substituent at the 4-position of the pyrazole.

- Purification and stereochemical control to obtain the (1S)-enantiomer.

Synthetic Routes

Pyrazole Core Construction

The 1,3,5-trimethylpyrazole ring is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds bearing methyl substituents. This approach is well-established in heterocyclic chemistry literature.

Introduction of the Amino Alcohol Side Chain

Two main approaches are reported:

- Nucleophilic substitution on pyrazolyl intermediates: The 4-position of the pyrazole ring can be functionalized by nucleophilic substitution using an amino alcohol precursor or via reductive amination involving pyrazolyl aldehydes and amino alcohols.

- Addition of epoxides to aminopyrazoles: Reaction of 1,3,5-trimethylpyrazol-4-amine derivatives with epoxides like glycidol or substituted oxiranes under controlled conditions can yield the corresponding amino alcohols with stereochemical control.

Stereochemical Control

The (1S) stereochemistry is typically introduced by using chiral starting materials or chiral catalysts during the amino alcohol side chain installation. Methods such as asymmetric epoxide ring opening or chiral pool synthesis from optically active precursors are employed.

Specific Reported Procedures

Reaction of pyrazole derivatives with amino alcohols in organic solvents: The synthesis often uses organic solvents such as dichloromethane or ethanol, with purification by recrystallization or column chromatography to achieve high purity.

Reductive amination and nucleophilic addition: Literature on related pyrazole derivatives indicates that reductive amination of pyrazolyl aldehydes with ammonia or primary amines followed by reduction can afford amino alcohols with good yields and stereocontrol.

Use of epoxides with aminopyrazoles: The reaction of aminopyrazole derivatives with epoxides under mild heating yields amino alcohols. For example, 2,2-dimethyloxirane reacted with aminopyrazole derivatives in ethanol at 70-90 °C for several hours produces the desired amino alcohols, followed by purification via preparative HPLC or recrystallization.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of hydrazines with 1,3-dicarbonyls to form pyrazole core | Hydrazine, diketones, reflux conditions | Straightforward, well-known | Requires subsequent functionalization |

| Nucleophilic substitution on pyrazolyl intermediates | Pyrazolyl halides, amino alcohols, organic solvents | Direct installation of side chain | May require protection/deprotection steps |

| Reductive amination of pyrazolyl aldehydes | Pyrazolyl aldehyde, ammonia or amine, reducing agent (e.g., NaBH4) | Good stereocontrol possible | Requires aldehyde precursor synthesis |

| Epoxide ring-opening with aminopyrazoles | Aminopyrazole, epoxide (e.g., glycidol), ethanol, heating | Stereoselective, mild conditions | Chiral epoxide or catalyst needed for enantioselectivity |

| Purification by recrystallization or chromatography | Methanol, ethanol, silica gel, prep-HPLC | High purity achievable | Additional time and resource intensive |

Research Findings and Optimization

Studies indicate that the choice of solvent and temperature significantly affects yield and stereoselectivity. Ethanol is a preferred solvent for epoxide ring-opening reactions due to its polarity and ability to dissolve both reactants.

Use of chiral catalysts or chiral auxiliaries during the amino alcohol installation improves enantiomeric excess, critical for biological activity.

Purification by prep-HPLC is recommended for research-grade compounds to ensure stereochemical purity and removal of by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.